N-2-Picolylbenzamide
Overview
Description
- (CAS#: 868269-29-8) is a chemical compound with the following structural formula:
- It belongs to the class of quinoline derivatives and features both acetic acid and amide functional groups.
- The compound’s molecular weight, density, melting point, and boiling point are available in the MSDS (Material Safety Data Sheet) .
CL-101276: CH3COOCH2C(O)NHC6H3N(CH3)C6H3Cl2O
.Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for CL-101276 are not widely documented. Further research may be needed to uncover detailed procedures.
Industrial Production: Information regarding large-scale industrial production methods remains limited.
Chemical Reactions Analysis
Reactivity: CL-101276 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: CL-101276 may find applications in medicinal chemistry, drug discovery, and organic synthesis.
Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, warrant further investigation.
Medicine: Research may explore its therapeutic potential, including antiviral, anticancer, or anti-inflammatory effects.
Industry: CL-101276 could serve as a precursor for other compounds or as a building block in chemical processes.
Mechanism of Action
- The exact mechanism by which CL-101276 exerts its effects remains elusive. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available in the literature.
Similar Compounds: While I don’t have specific names, exploring related quinoline derivatives may provide insights into CL-101276’s uniqueness.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBTVPLZRMXZKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313522 | |
Record name | N-2-Picolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35854-47-8 | |
Record name | N-(2-Pyridinylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35854-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Picolylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2-Picolylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-2-Picolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60313522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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